![molecular formula C13H19N3O4 B2830294 6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid CAS No. 2243511-99-9](/img/structure/B2830294.png)
6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolopyrazole derivative. Pyrrolopyrazoles are a class of compounds containing a pyrrolopyrazole moiety, which consists of a pyrrole ring fused to a pyrazole ring . The specific compound you’re asking about has various substituents on this basic structure, including a carboxylic acid group, a carbonyl group, and several methyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolopyrazole core, followed by various functionalization reactions to introduce the substituents. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrrolopyrazole core, with the various substituents in the 5 and 6 positions of the ring system. The exact 3D structure would depend on the specific stereochemistry at these positions, which isn’t indicated in the name .Chemical Reactions Analysis
As a pyrrolopyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific substituents and their positions on the ring system .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. For example, the presence of a carboxylic acid group could make it acidic, and the various carbonyl and methyl groups could influence its solubility .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Cycloaddition Reactions : The study by Sutcliffe et al. (2000) explores cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, indicating the utility of pyrrolo and pyrazolo scaffolds in synthesizing complex organic molecules through cycloaddition reactions, which could be analogous to reactions involving the specified compound Sutcliffe, O. B., Storr, R., Gilchrist, T. L., & Rafferty, P. (2000). Tetrahedron, 56, 10011-10021.
Multicomponent Reactions (MCRs) : Dömling and Illgen (2004) describe the use of 1-isocyano-2-dimethylamino-alkenes as versatile reagents in organic synthesis, specifically in multicomponent reactions for assembling complex molecules. This highlights the potential for the specified compound in facilitating diverse organic transformations Dömling, A., & Illgen, K. (2004). Synthesis, 2005, 662-667.
Biological Activity
- Cytotoxic Activity : Research by Deady et al. (2003) on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the potential biological applications of structurally complex molecules. This suggests that derivatives of the given compound might exhibit significant biological activities worth exploring Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Journal of Medicinal Chemistry, 46(6), 1049-1054.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,6-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-12(2,3)20-11(19)16-6-7-8(10(17)18)14-15-9(7)13(16,4)5/h6H2,1-5H3,(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIRWUFRXSOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

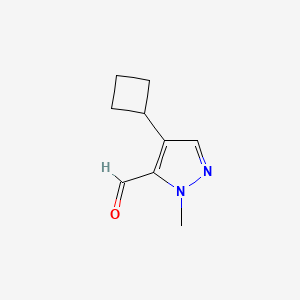

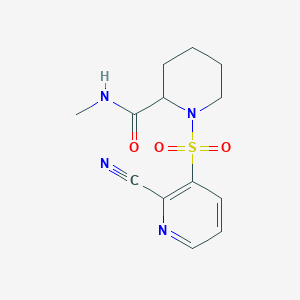

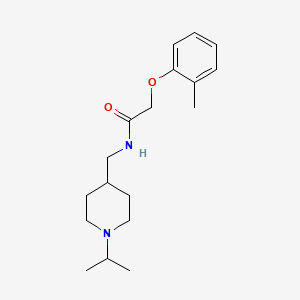
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2830222.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2830223.png)
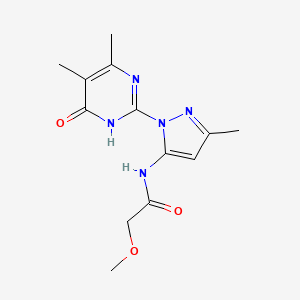
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![cis-tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
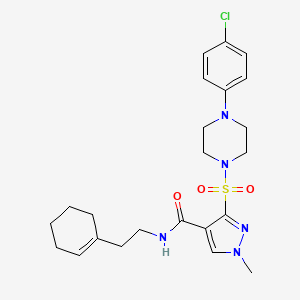
![N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide](/img/structure/B2830231.png)
![N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide](/img/structure/B2830233.png)
